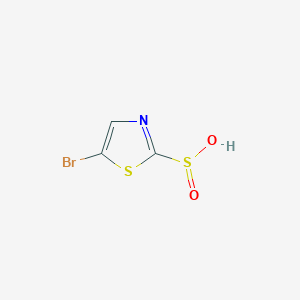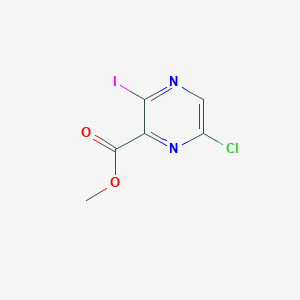
Asn-His
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asparaginyl-Histidine is a dipeptide composed of L-asparagine and L-histidine joined by a peptide linkage . This compound is known for its role in various biochemical processes, including protein synthesis and metabolism. Asparaginyl-Histidine is of particular interest due to its unique catalytic properties and its involvement in succinimide formation, which has implications in protein degradation and aging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Asparaginyl-Histidine typically involves the coupling of L-asparagine and L-histidine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods: In an industrial setting, the production of Asparaginyl-Histidine can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and the necessary reagents. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Asparaginyl-Histidine undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Asparaginyl-Histidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Asparaginyl-Histidine involves its catalytic role in succinimide formation. The imidazole group of the histidine residue acts as a proton-transfer mediator, facilitating the formation of the tetrahedral intermediate. This intermediate then undergoes deamidation to form aspartic acid, releasing an ammonia molecule in the process . This reaction is significant in the context of protein degradation and aging, as it leads to the formation of biologically uncommon residues such as L-β-aspartic acid .
Vergleich Mit ähnlichen Verbindungen
Asparaginyl-Glycine: This compound also undergoes deamidation but at a much slower rate compared to Asparaginyl-Histidine due to the smaller size of the glycine residue.
Asparaginyl-Isoleucine: The deamidation rate is extremely slow for this compound due to the bulky nature of the isoleucine residue.
Uniqueness of Asparaginyl-Histidine: Asparaginyl-Histidine is unique in its ability to catalyze the formation of the succinimide intermediate despite the large size of the histidine residue. This property is attributed to the specific catalytic role of the histidine imidazole group, which is not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
224638-52-2 |
|---|---|
Molekularformel |
C10H15N5O4 |
Molekulargewicht |
269.26 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H15N5O4/c11-6(2-8(12)16)9(17)15-7(10(18)19)1-5-3-13-4-14-5/h3-4,6-7H,1-2,11H2,(H2,12,16)(H,13,14)(H,15,17)(H,18,19)/t6-,7-/m0/s1 |
InChI-Schlüssel |
FFMIYIMKQIMDPK-BQBZGAKWSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)N)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)










